6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
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Overview
Description
6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core, followed by the introduction of the trifluoromethyl group and the amino group. The final step involves the conversion of the free acid to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-thiaspiro[3.3]heptane hydrochloride: Similar spirocyclic structure but contains a sulfur atom.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Contains a nitrogen atom in the spirocyclic core.
6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid: Lacks the amino group.
Uniqueness
6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is unique due to the combination of its trifluoromethyl group, amino group, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-2-(trifluoromethyl)spiro[3.3]heptane-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2.ClH/c10-9(11,12)8(13)3-7(4-8)1-5(2-7)6(14)15;/h5H,1-4,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYDFBGIHYBEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(C(F)(F)F)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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